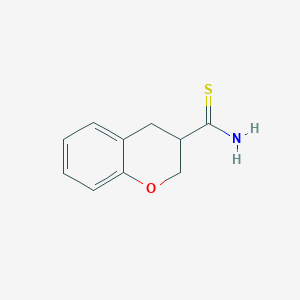

Chromane-3-carbothioamide

Description

BenchChem offers high-quality Chromane-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromane-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbothioamide |

InChI |

InChI=1S/C10H11NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8H,5-6H2,(H2,11,13) |

InChI Key |

GVBRLKFPJKYXDX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Chromane-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chromane and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a comprehensive technical guide on a proposed synthesis and characterization of chromane-3-carbothioamide, a novel derivative with potential for further investigation in drug discovery. Due to the absence of a direct reported synthesis for this specific compound, a plausible and robust two-step synthetic route is presented, commencing with the synthesis of a chromane-3-carboxamide intermediate, followed by its thionation. This guide includes detailed experimental protocols, expected characterization data, and visual workflows to aid in its practical implementation.

Proposed Synthetic Pathway

The synthesis of chromane-3-carbothioamide is proposed as a two-step process. The initial step involves the synthesis of a chromane-3-carboxamide precursor. Subsequently, the carboxamide is converted to the target carbothioamide through a thionation reaction, employing a thionating agent such as Lawesson's reagent.[1][2][3]

References

An In-depth Technical Guide on the Physicochemical Properties of Chromane-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromane-3-carbothioamide is a sulfur-containing heterocyclic compound belonging to the broader class of chromane derivatives. While direct experimental data on its physicochemical properties are limited in publicly available literature, this guide provides a comprehensive overview based on the properties of its close analog, Chromane-3-carboxamide, and established synthetic methodologies. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel chromane derivatives in drug discovery and development. We present computed physicochemical data for the analogous amide, a detailed proposed synthesis of Chromane-3-carbothioamide, and relevant experimental protocols.

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of chromane have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects.[3][4] The introduction of a carbothioamide group at the 3-position of the chromane ring is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a target of interest for further investigation. This guide aims to bridge the current information gap by providing a foundational understanding of Chromane-3-carbothioamide.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Chromane-3-carboxamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem CID 43091223[5] |

| Molecular Weight | 177.20 g/mol | PubChem CID 43091223[5] |

| XLogP3 | 0.8 | PubChem CID 43091223[5] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 43091223[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 43091223[5] |

| Rotatable Bond Count | 1 | PubChem CID 43091223[5] |

| Exact Mass | 177.078978594 Da | PubChem CID 43091223[5] |

| Topological Polar Surface Area | 52.3 Ų | PubChem CID 43091223[5] |

| Heavy Atom Count | 13 | PubChem CID 43091223[5] |

Note: These properties are for Chromane-3-carboxamide and are intended to serve as an estimate for Chromane-3-carbothioamide.

Synthesis and Experimental Protocols

While a direct synthesis for Chromane-3-carbothioamide is not explicitly reported, it can be readily prepared from its corresponding amide, Chromane-3-carboxamide, via a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent.[3][6][7][8][9] The synthesis of the precursor, Chromane-3-carboxamide, has been described in the literature, typically starting from chromone-3-carboxylic acid.[10][11][12]

Proposed Synthesis of Chromane-3-carbothioamide

The proposed synthetic pathway involves a two-step process starting from commercially available or readily synthesized chromone-3-carboxylic acid.

Experimental Protocol for the Synthesis of Chromane-3-carboxamide

This protocol is adapted from established procedures for the synthesis of chromone-3-carboxamides.[11]

-

Activation of Carboxylic Acid: To a solution of chromone-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

-

Amidation: Cool the reaction mixture back to 0 °C and add a solution of aqueous ammonia (excess) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Chromane-3-carboxamide.

Experimental Protocol for the Thionation of Chromane-3-carboxamide

This protocol is based on general procedures for the conversion of amides to thioamides using Lawesson's reagent.[6][8]

-

Reaction Setup: In a round-bottom flask, dissolve Chromane-3-carboxamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Chromane-3-carbothioamide.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for Chromane-3-carbothioamide, related chromane and carbothioamide compounds have shown significant biological potential. Carbothioamide-based pyrazoline analogs have been investigated as potential anticancer agents that can induce apoptosis.[13] Chromane derivatives have been evaluated for a variety of biological activities, including as inhibitors of monoamine oxidase (MAO) for potential applications in neurodegenerative diseases.[2][8]

The logical workflow for investigating the biological potential of a novel compound like Chromane-3-carbothioamide is outlined below.

Conclusion

This technical guide provides a summary of the available information and a predictive framework for understanding the physicochemical properties and synthesis of Chromane-3-carbothioamide. The provided data on the analogous Chromane-3-carboxamide, coupled with detailed synthetic protocols, offers a solid starting point for researchers interested in exploring this novel compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological potential of Chromane-3-carbothioamide.

References

- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromane-3-carboxamide | C10H11NO2 | CID 43091223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent [mdpi.com]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Chromane-3-carbothioamide Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chromane-3-carbothioamide derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their prospective applications in oncology.

Core Concepts and Synthesis

Chromane, a heterocyclic compound featuring a benzene ring fused to a dihydropyran ring, serves as a versatile scaffold in drug discovery. The introduction of a carbothioamide group at the 3-position of the chromane ring system has been explored as a strategy to enhance biological activity, particularly in the realm of anticancer research. The sulfur-containing thioamide functional group can significantly influence the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

General Synthetic Approach

The synthesis of chromane-3-carbothioamide derivatives can be approached through multi-step reaction sequences. A common strategy involves the initial synthesis of a 2-amino-4H-chromene-3-carbonitrile intermediate. This can be achieved via a one-pot, three-component reaction of a substituted salicylaldehyde, malononitrile, and a suitable nucleophile, often catalyzed by a base such as piperidine or triethylamine.

Subsequent reaction of the 2-amino-4H-chromene-3-carbonitrile intermediate with a sulfurating agent, such as carbon disulfide, can lead to the formation of the desired carbothioamide functionality. The reaction conditions for this transformation, including solvent and temperature, are critical for achieving good yields and purity.

Biological Activities and Therapeutic Potential

Chromane-3-carbothioamide derivatives have emerged as a promising class of compounds with a range of biological activities, most notably anticancer effects. Their mechanism of action is an active area of investigation, with evidence suggesting modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Several studies have reported the cytotoxic effects of chromane and chromene derivatives against various cancer cell lines. While specific data for a wide range of chromane-3-carbothioamide derivatives is still emerging, the broader class of chromene derivatives has shown promising anticancer activity. For instance, certain 2-amino-4H-chromene derivatives have demonstrated potent cytotoxicity against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting higher activity than the standard drug doxorubicin.[1]

The introduction of the carbothioamide moiety is hypothesized to enhance the anticancer potential of the chromane scaffold. Thioamides are known to interact with various biological targets and have been investigated for their anticancer properties.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro anticancer activity of selected chromene derivatives, providing a reference for the potential potency of the chromane-3-carbothioamide class. It is important to note that direct quantitative data for a broad range of chromane-3-carbothioamide derivatives is limited in the currently available literature.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Chroman Carboxamide Analogs | MCF-7 (Breast) | 40.9 (GI50) | [2] |

| Chroman Carboxamide Analogs | MCF-7 (Breast) | 41.1 (GI50) | [2] |

| 2-Amino-4H-chromene Derivatives | A549 (Lung) | >50% inhibition | [3] |

| 2-Amino-4H-chromene Derivatives | HT-29 (Colon) | >50% inhibition | [3] |

| 2-Amino-4H-chromene Derivatives | MCF-7 (Breast) | No significant cytotoxicity | [3] |

Experimental Protocols

Synthesis of 2-Amino-4H-chromene-3-carbonitrile Intermediate

A general procedure for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives involves a three-component reaction:

-

Reactants: A mixture of an appropriately substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and a suitable nucleophile (e.g., a substituted phenol or amine, 1 mmol) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in ethanol. A catalytic amount of piperidine or triethylamine is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (chromane-3-carbothioamide derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

The anticancer activity of chromane derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and angiogenesis. Two such pathways that have been implicated are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathways.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Some chromane derivatives have been investigated as potential VEGFR-2 inhibitors.

Caption: VEGFR-2 signaling pathway and its inhibition by chromane derivatives.

PI3K/Akt Pathway Inhibition

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism.[6] Dysregulation of this pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention. Inhibition of PI3K or Akt can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: PI3K/Akt signaling pathway and its inhibition by chromane derivatives.

Conclusion and Future Directions

Chromane-3-carbothioamide derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their synthesis is achievable through established chemical methodologies, and preliminary studies on related chromene structures indicate significant biological potential. Further research is warranted to synthesize and screen a broader library of these compounds to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design and optimization of future drug candidates based on this versatile chemical framework. The investigation of their effects on key signaling pathways, such as VEGFR-2 and PI3K/Akt, will provide valuable insights into their therapeutic potential and guide future drug development efforts.

References

- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

The Biological Activity of Chromane-3-carbothioamide: A Technical Guide

Introduction

The chromane scaffold is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention from the scientific community due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. This technical guide focuses on the biological activity of Chromane-3-carbothioamide and its closely related analogs. While direct and extensive research on Chromane-3-carbothioamide is limited, this document consolidates available data on analogous compounds, particularly Chromane-3-carboxamides, to provide a comprehensive overview of its predicted biological potential, experimental protocols for its evaluation, and potential mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Anticipated Biological Activities

Based on the biological evaluation of structurally similar chromane derivatives, Chromane-3-carbothioamide is predicted to exhibit a range of biological activities. The primary areas of interest are its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of chromane derivatives. The introduction of a carbothioamide or a carboxamide group at the C-3 position of the chromane ring is anticipated to be a key determinant of its cytotoxic and apoptotic activities. Research on related chroman carboxamide analogs has demonstrated significant growth inhibitory effects against various cancer cell lines.

Quantitative Data on Related Chromane Derivatives

The following table summarizes the cytotoxic activity of various chromane carboxamide analogs against the MCF-7 breast cancer cell line. This data provides a strong rationale for investigating the anticancer potential of Chromane-3-carbothioamide.

| Compound ID | Structure | Cancer Cell Line | GI50 (µM) | Reference |

| 5k | Chroman carboxamide analog | MCF-7 | 40.9 | [1] |

| 5l | Chroman carboxamide analog | MCF-7 | 41.1 | [1] |

Note: The specific structures for compounds 5k and 5l were not detailed in the provided search results, but they are described as chroman carboxamide analogs.

Antimicrobial Activity

The chromane nucleus is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of chromone-3-carboxamide have been synthesized and screened for their activity against various bacterial and fungal strains. These findings suggest that Chromane-3-carbothioamide could possess significant antimicrobial properties.

Quantitative Data on Related Chromone Derivatives

The following table presents the antimicrobial screening results for N-[1-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives.

| Compound ID | Substitution | E. coli | S. aureus | P. aeruginosa | C. albicans | Reference |

| 5f | 2-methyl substituted phenyl sulfonamide | Good Activity | Good Activity | Good Activity | - | [2] |

| 5a | 4-difluoromethyl phenyl sulfonyl | - | - | - | Moderate Improvement | [2] |

| 5i | benzoxazole | - | - | - | Moderate Improvement | [2] |

| 5j | benzothiazole | - | - | - | Moderate Improvement | [2] |

Note: "Good Activity" and "Moderate Improvement" are qualitative descriptions from the source. Specific MIC values were not provided in the search snippets.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections outline typical experimental protocols for assessing the anticancer and antimicrobial activities of compounds like Chromane-3-carbothioamide, based on methods described for its analogs.

Synthesis of N-substituted Chromene-3-carboxamides

A general procedure for the synthesis of N-[1-(Aryl or Alkyl sulfonyl, Aryl carbonyl and Heteroaryl)-4-piperidyl]-6-methyl-4-oxo-chromene-3-carboxamide derivatives is as follows:

-

Charge a reaction vessel with 6-methyl-4-oxo-N-(4-piperidyl) chromene-3-carboxamide TFA salt (0.75 M) in dichloromethane (20 ml).

-

Sequentially add a base (1.88 M) and the desired aryl sulfonyl chloride, aryl carbonyl chloride, or heteroaryl chloride (0.9 M) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent.

-

Stir the residual mass with a saturated solution of NaHCO3 (20 ml) for 2 hours.

-

Filter the solid, wash with water (10 ml), and dry under vacuum to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (80:20 v/v) eluent to yield the pure compound.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, DU-145, A549) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Chromane-3-carbothioamide) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by Chromane-3-carbothioamide are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed. For anticancer activity, the induction of apoptosis is a likely mechanism.

Proposed Apoptotic Pathway

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Chromane derivatives may induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed intrinsic apoptotic pathway induced by Chromane-3-carbothioamide.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of Chromane-3-carbothioamide.

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

While direct experimental data on Chromane-3-carbothioamide is not extensively available in the current literature, the biological activities of its close structural analogs, particularly chromane and chromone-3-carboxamides, provide a strong foundation for predicting its pharmacological potential. The available data strongly suggests that Chromane-3-carbothioamide is a promising candidate for investigation as an anticancer and antimicrobial agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a roadmap for the systematic evaluation of this and other novel chromane derivatives. Further research is warranted to synthesize, characterize, and comprehensively evaluate the biological profile of Chromane-3-carbothioamide to unlock its full therapeutic potential.

References

Chromane-3-Carbothioamide: A Technical Guide to a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific mechanism of action of chromane-3-carbothioamide is not extensively documented in publicly available literature, the broader class of chromane and chromone derivatives has demonstrated a wide array of pharmacological activities. This technical guide synthesizes the existing research on chromane-based compounds, providing insights into their potential mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the chromane framework. It is important to note that the data and proposed mechanisms are largely extrapolated from studies on structurally related analogs, such as chromane-carboxamides and other 3-substituted chromane derivatives, due to the limited specific data on chromane-3-carbothioamide.

Introduction to the Chromane Scaffold

Chromane, a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring, is a versatile building block in the synthesis of bioactive molecules.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The substitution at the C-3 position, in particular, has been a focal point for medicinal chemists seeking to modulate the biological activity of this scaffold. The introduction of a carbothioamide group at this position is a logical extension of these efforts, aiming to explore the unique chemical and biological properties that the sulfur-containing moiety may confer.

Potential Mechanisms of Action and Biological Activities

Based on the activities of structurally related chromane and chromone derivatives, several potential mechanisms of action for chromane-3-carbothioamide can be postulated. These activities are summarized in the tables below, followed by a more detailed exploration of the proposed molecular pathways.

Anticancer Activity

Chromane derivatives have shown significant potential as anticancer agents, with activities documented against a range of cancer cell lines.[2][4][5]

Table 1: Anticancer Activity of Chromane Derivatives

| Compound Class | Cell Line(s) | Reported Activity (e.g., IC50, GI50) | Proposed Mechanism of Action | Reference(s) |

| Chromane Carboxamide Analogs | MCF-7 | GI50 = 40.9 µM (for compound 5k) | Not specified | [2] |

| Carborane-Containing Isoflavonoid Analogues | Various (13 cell lines) | IC50 range: 1.93 to 7.00 µM | Modulation of JAK/STAT5, PI3K/AKT, and p38 MAPK pathways | [4] |

| Chromene Derivatives | HT-29, HepG-2, MCF-7 | Higher activity than doxorubicin for some derivatives | Not specified | [5] |

| 3-Benzylideneflavanones/3-Benzylidenechroman-4-ones | HCT 116, SW620, LoVo, Caco-2, HT-29 | IC50 range: 8–30 µM | Induction of cell cycle arrest | [6] |

Studies on carborane-containing isoflavonoid analogues, which feature a 3-phenylchroman scaffold, suggest that their anticancer effects are mediated through the modulation of key signaling pathways.[4] These compounds have been shown to decrease the expression of P-AKT, P-STAT3, and P-STAT5, while increasing the expression of P-P38 in cancer cell lines.[4] This indicates an inhibitory effect on the JAK/STAT5 and PI3K/AKT pathways, which are crucial for cell proliferation and survival, and an activation of the pro-apoptotic p38 MAPK pathway.

Antimicrobial Activity

The chromane scaffold has also been identified as a promising backbone for the development of novel antimicrobial agents, with activity against both bacteria and fungi.[3][7][8]

Table 2: Antimicrobial Activity of Chromane Derivatives

| Compound Class | Target Organism(s) | Reported Activity (e.g., MIC) | Proposed Mechanism of Action | Reference(s) |

| Chroman Carboxamide Derivatives | Gram-positive and Gram-negative bacteria, Fungi | MIC range: 12.5-100 µg/ml | Inhibition of DNA gyrase | [7] |

| Spiropyrrolidines with Chroman-4-one | Pathogenic bacteria and fungi | Moderate to excellent activity | Not specified | [8] |

| Chromane Stilbenoids | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/ml (for hymenocardichromanic acid) | Not specified | [3] |

| N-(chroman-3-yl) benzamide analogs | Antibiotic-resistant Staphylococcus aureus | Four-fold reduction in inhibitory concentration | Alteration of liver macrophage function, enhancement of immune cell killing | [9] |

Docking studies with chroman carboxamide derivatives suggest that their antibacterial activity may stem from the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and transcription.[7] By binding to this enzyme, the compounds can disrupt these critical cellular processes, leading to bacterial cell death.

Enzyme Inhibition

Beyond DNA gyrase, chromane derivatives have been shown to inhibit other enzymes, highlighting a broader potential for this scaffold in targeting enzyme-driven pathologies.[10]

Table 3: Enzyme Inhibition by Chromane Derivatives

| Compound Class | Target Enzyme(s) | Reported Activity (e.g., Ki) | Therapeutic Area | Reference(s) |

| Chromene-based sulfonamides | Carbonic Anhydrase (hCA IX and XII) | Ki range: 16.6 to 3285 nM | Anticancer | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of chromane derivatives.

In Vitro Anticancer Activity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HT-29, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing

-

Microbial Strains: Standard and clinical isolates of bacteria and fungi are used.

-

Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the test compounds in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified duration.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assay (Carbonic Anhydrase)

-

Enzyme and Substrate: Recombinant human carbonic anhydrase isozymes are used. The esterase activity of the enzyme is typically assayed using 4-nitrophenyl acetate as the substrate.

-

Assay Conditions: The assay is performed in a buffered solution at a specific pH and temperature.

-

Inhibition Measurement: The rate of the enzymatic reaction is monitored spectrophotometrically by measuring the increase in absorbance due to the formation of 4-nitrophenolate. The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion and Future Directions

The chromane scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse mechanisms of action. While direct evidence for the specific biological activity and mechanism of chromane-3-carbothioamide is currently limited, the extensive research on related chromane and chromone derivatives provides a strong rationale for its investigation. The anticancer and antimicrobial properties of this class of compounds are particularly noteworthy, with demonstrated effects on key cellular pathways and enzymes.

Future research should focus on the synthesis and comprehensive biological evaluation of chromane-3-carbothioamide and its analogs. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising chemical entity. In silico modeling, coupled with in vitro and in vivo studies, will be instrumental in advancing our understanding and guiding the development of next-generation chromane-based drugs.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial chromene and chromane stilbenoids from Hymenocardia acida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Evaluation of Novel Carborane-Containing Isoflavonoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usc.flintbox.com [usc.flintbox.com]

- 10. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Chromane Derivatives

Disclaimer: Initial searches for the specific compound "Chromane-3-carbothioamide" did not yield any publicly available research. This guide therefore provides an in-depth overview of the therapeutic targets of the broader class of chromane derivatives , a well-researched scaffold with significant therapeutic potential.

Introduction to the Chromane Scaffold

The chromane ring system is a privileged heterocyclic scaffold found in a wide array of natural products and biologically active molecules.[1] Its unique structural features allow for diverse chemical modifications, making it a versatile template for the design and development of novel therapeutic agents. Chromane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[2][3][4] This guide will explore the key therapeutic targets of chromane derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Key Therapeutic Targets of Chromane Derivatives

Research has identified several key proteins and signaling pathways that are modulated by chromane derivatives. These compounds have shown promise in oncology, neurodegenerative diseases, and inflammatory conditions.

Oncology

In the field of oncology, chromane derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Key targets include:

-

Kinases: Certain chromane derivatives have been found to inhibit protein kinases that are crucial for cancer cell growth and survival. For example, some 4H-chromen-4-one derivatives have been screened for their inhibitory activity against BRAF kinase, a key player in melanoma and other cancers.[5]

-

Tubulin: Some substituted 4-aryl-4H-chromene compounds have been identified as a novel class of microtubule inhibitors.[6] By interfering with tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

-

Topoisomerases: Chromene derivatives have also been shown to inhibit topoisomerase I and II, enzymes that are essential for DNA replication and repair in cancer cells.[7]

Neurodegenerative Diseases

Chromane derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. Their neuroprotective effects are attributed to the inhibition of key enzymes involved in the disease pathology:

-

Cholinesterases: Many chromanone scaffolds have been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

-

Sirtuin 2 (SIRT2): A series of substituted chroman-4-one derivatives have been identified as selective and potent inhibitors of SIRT2.[8] SIRT2 is implicated in neurodegenerative processes, and its inhibition is considered a potential therapeutic strategy.

-

Monoamine Oxidase (MAO): Some chromane derivatives have shown inhibitory activity against MAO-A and MAO-B, enzymes that metabolize neurotransmitters.[1]

Anti-inflammatory and Other Activities

Chromane derivatives also possess anti-inflammatory and other valuable biological properties:

-

Tumor Necrosis Factor-α (TNF-α): Certain chromane molecules can block the production of TNF-α, a key cytokine involved in inflammatory responses.[6]

-

Trypanocidal Activity: Some chromane-type compounds have been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[9]

Quantitative Data on Chromane Derivatives

The following table summarizes the biological activity of representative chromane derivatives against various therapeutic targets.

| Compound Class | Specific Derivative(s) | Target(s) | Activity (IC50/Inhibition %) | Reference |

| 4H-Chromen-4-one | A03, A10 | U2OS (osteosarcoma) cell line | Potent antiproliferative activity | [5] |

| 4H-Chromen-4-one | A16 | A375 (melanoma) cell line | Potent antiproliferative activity | [5] |

| Chromene Derivative | Compound 2 | HT-29 (colon cancer) cell line | Higher anticancer activity than doxorubicin | [2] |

| Chromene Derivative | Compound 5 | HepG-2 (liver cancer) cell line | Higher anticancer activity than doxorubicin | [2] |

| gem-Dimethylchroman-4-ol | Family of compounds | eqBuChE | 2.9 – 7.3 μM | [1] |

| gem-Dimethylchroman-4-amine | 8-OMe substituted (4b) | eqBuChE | 7.6 μM | [1] |

| Naphthylchroman-4-one | 3g | MAO-B | 27.7% inhibition at 1 µM | [1] |

| Substituted Chroman-4-one | (-)-1a | SIRT2 | 1.5 μM | |

| Substituted Chroman-4-one | (+)-1a | SIRT2 | 4.5 μM | [8] |

| Polyhydroxy-substituted Acetophenone | Compound 18 | T. cruzi | EC50 of 2.6 µM |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on chromane derivatives.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of chromane derivatives against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., U2OS, A375, HT-29, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromane derivatives) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity of chromane derivatives against specific kinases (e.g., BRAF) can be determined using various in vitro kinase assay kits.

General Protocol:

-

Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the kinase, a specific substrate (e.g., a peptide), and ATP.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

-

Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cholinesterase Inhibition Assay

The inhibitory activity of chromane derivatives against AChE and BuChE can be assessed using a modified Ellman's method.

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

-

Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is started by adding the substrate.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.

Visualizations

Signaling Pathway

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a chromane derivative targeting BRAF.

Experimental Workflow

Caption: General experimental workflow for the discovery and development of chromane-based therapeutics.

References

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Chromane-3-carbothioamide: A Comprehensive Analysis of Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a carbothioamide functional group at the 3-position of the chromane ring system gives rise to chromane-3-carbothioamides, a class of compounds with significant potential for therapeutic applications. The replacement of the oxygen atom in the corresponding carboxamide with a sulfur atom alters the molecule's electronic and steric properties, influencing its hydrogen bonding capacity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and selectivity for various molecular targets. This in-depth technical guide explores the structure-activity relationships (SAR) of chromane-3-carbothioamide derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential.

Synthesis and General Structure

The synthesis of chromane-3-carbothioamide derivatives typically involves the reaction of a corresponding chromane-3-carboxylic acid with a suitable aminating agent in the presence of a thionating reagent, or the conversion of a chromane-3-carboxamide to its thioamide analog. A general synthetic scheme is outlined below.

Caption: General synthetic workflow for chromane-3-carbothioamide derivatives.

The core structure of chromane-3-carbothioamide allows for extensive modification at several positions, primarily on the chromane ring and the nitrogen of the carbothioamide group. These modifications are key to tuning the biological activity and selectivity of the compounds.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically on chromane-3-carbothioamides are still emerging, valuable insights can be drawn from studies on structurally related chromane-3-carboxamides and other thioamide-containing molecules. The following sections summarize the SAR for different biological activities.

Anticancer Activity

Chromane and chromone derivatives have shown significant potential as anticancer agents. The introduction of a carbothioamide moiety can enhance this activity.

Table 1: SAR of Chromane Analogs as Anticancer Agents

| Position of Modification | Structural Variation | Impact on Anticancer Activity | Reference Compound Class |

| Carbothioamide Nitrogen | Substitution with aromatic or heteroaromatic rings | Generally increases potency. Electron-withdrawing groups on the aromatic ring can enhance activity. | Chromone-based chalcones and thioamides |

| Chromane Ring (Position 6) | Introduction of small electron-donating groups (e.g., -CH3, -OCH3) | Can improve activity. | Bis-chromone derivatives[1] |

| Chromane Ring (Position 7) | Hydroxyl or methoxy substitution | Often enhances potency. The hydroxyl group can act as a hydrogen bond donor. | Bis-chromone derivatives[1] |

| Chromane Ring (Position 5) | Bulky lipophilic groups (e.g., cyclohexylmethoxy) | Can significantly increase activity. | Bis-chromone derivatives[1] |

| C2-C3 Bond | Saturation (chromane vs. chromone) | Saturation to a chromane can decrease activity for some targets.[1] | Bis-chromone vs. bis-chromanone[1] |

Note: Data is extrapolated from closely related chromone and chromanone derivatives due to limited direct data on chromane-3-carbothioamides.

Caption: Key SAR points for anticancer activity of chromane analogs.

Enzyme Inhibition

MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's disease. Chromone and chromane derivatives have been identified as potent and selective MAO-B inhibitors.[2][3][4][5] The thioamide moiety can contribute to the binding affinity and selectivity.

Table 2: SAR of Chromane Analogs as MAO-B Inhibitors

| Position of Modification | Structural Variation | Impact on MAO-B Inhibition | Reference Compound Class |

| Carbothioamide Group | Presence of the thioamide | The carbothioamide and chromenyl groups play a role in ligand attachment to critical residues.[3] | Chromone based thiosemicarbazones[3] |

| Chromane Ring (Position 6) | Benzyloxy substituents | Potent MAO-B inhibition.[5] | 6-Benzyloxychromones[5] |

| Chromane Ring (Position 3) | Acidic and aldehydic functional groups | Potent reversible MAO-B inhibitors.[5] | 6-Benzyloxychromones[5] |

| Chromane Ring (Position 5) | Benzyloxy substituents | Significantly weaker MAO-B inhibition compared to C6 substitution.[5] | 5-Benzyloxychromones[5] |

digraph "MAO_B_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Dopamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "MAO_B" [label="Monoamine Oxidase B (MAO-B)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DOPAC" [label="DOPAC\n(Inactive Metabolite)"]; "Neurodegeneration" [fillcolor="#202124", fontcolor="#FFFFFF"]; "Chromane_3_carbothioamide" [label="Chromane-3-carbothioamide\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Dopamine" -> "MAO_B" [label="Metabolized by"]; "MAO_B" -> "DOPAC"; "DOPAC" -> "Neurodegeneration" [label="Contributes to\nOxidative Stress"]; "Chromane_3_carbothioamide" -> "MAO_B" [label="Inhibits", arrowhead=tee]; }

Caption: Simplified signaling pathway showing MAO-B inhibition.

α-Glucosidase inhibitors are used in the management of type 2 diabetes. Chromone derivatives have demonstrated potent α-glucosidase inhibitory activity, often superior to the standard drug acarbose.[6][7]

Table 3: SAR of Chromone Analogs as α-Glucosidase Inhibitors

| Position of Modification | Structural Variation | Impact on α-Glucosidase Inhibition | Reference Compound Class |

| Carbothioamide Moiety | Thiosemicarbazone linkage | Various substituents on the thiosemicarbazone significantly impact inhibition.[3] | Chromone based thiosemicarbazones[3] |

| Hydrazone Linker | Phenyl part of the hydrazide with 4-sulfonamide substitution | Found to be the most active in a series of chromone hydrazones.[6] | Chromone hydrazone derivatives[6] |

| Chromone Ring (Position 7) | Hydroxyl group | Potent activity. | Chromone-isatin derivatives[8] |

| Isatin Nitrogen (in hybrid molecules) | 4-bromobenzyl group | Most active in a series of chromone-isatin hybrids.[8] | Chromone-isatin derivatives[8] |

Voltage-Gated Sodium Channel (VGSC) Blockade

(S)-N-chroman-3-ylcarboxamide derivatives have been identified as blockers of the NaV1.7 channel, a key target for the development of analgesics. The thioamide isostere is expected to retain or modulate this activity.

Table 4: SAR of Chromane-3-carboxamide Analogs as NaV1.7 Channel Blockers

| Position of Modification | Structural Variation | Impact on NaV1.7 Blockade | Reference Compound Class |

| Carboxamide Nitrogen | Modifications of the carboxamide part | Crucial for activity. Specific substitutions lead to good in vitro and in vivo profiles. | (S)-N-chroman-3-ylcarboxamides |

| Chromane Ring (Position 5) | Modifications of the 5-substituent | Important for establishing the structure-activity relationship. | (S)-N-chroman-3-ylcarboxamides |

Experimental Protocols

General Procedure for the Synthesis of Chromane-3-carbothioamides

A solution of the corresponding chromane-3-carboxamide (1 equivalent) in anhydrous toluene or dioxane is treated with Lawesson's reagent (0.5-1.0 equivalents). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chromane-3-carbothioamide.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (chromane-3-carbothioamide derivatives) and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the in vitro MTT assay for anticancer activity.

Conclusion

Chromane-3-carbothioamides represent a promising class of compounds for drug discovery, with potential applications in oncology, neurodegenerative diseases, and metabolic disorders. The structure-activity relationships derived from related chromane and thioamide analogs provide a solid foundation for the rational design of novel and potent therapeutic agents. Further research focusing on the direct synthesis and biological evaluation of a diverse library of chromane-3-carbothioamides is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The unique properties conferred by the thioamide moiety, combined with the versatility of the chromane scaffold, make this an exciting area for future investigation in medicinal chemistry.

References

- 1. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of Chromane-3-carbothioamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanes, a class of heterocyclic compounds, are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbothioamide moiety at the 3-position of the chromane scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, making Chromane-3-carbothioamide derivatives an interesting area for drug discovery. In silico modeling offers a powerful and cost-effective approach to investigate the molecular interactions of these compounds, predict their biological activity, and guide the design of new, more potent derivatives.

This technical guide provides a comprehensive overview of the computational methodologies used to study Chromane-3-carbothioamide interactions with a hypothetical protein target. It details the experimental protocols for key in silico techniques, presents representative data in a structured format, and visualizes complex workflows and pathways to facilitate understanding.

Hypothetical Target and Signaling Pathway

For the purpose of this guide, we will consider the interaction of a hypothetical Chromane-3-carbothioamide derivative with Protein Kinase B (Akt) , a key node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. The chromane derivative is hypothesized to act as an allosteric inhibitor.

In Silico Experimental Workflow

The following workflow outlines a typical computational pipeline to investigate the interaction between a library of Chromane-3-carbothioamide derivatives and a protein target like Akt.

Detailed Methodologies

Ligand and Protein Preparation

-

Ligand Preparation:

-

The 2D structures of Chromane-3-carbothioamide derivatives are sketched using molecular editing software (e.g., MarvinSketch, ChemDraw).

-

The 2D structures are converted to 3D structures.

-

Ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Partial charges are assigned (e.g., Gasteiger charges).

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., Akt, PDB ID: 1UNQ) is downloaded from the Protein Data Bank.

-

All water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added to the protein structure.

-

The protonation states of ionizable residues are assigned at a physiological pH (7.4).

-

The protein structure is energy minimized to relieve any steric clashes.

-

Molecular Docking

-

Purpose: To predict the preferred binding orientation of the ligands in the active or allosteric site of the protein and to rank them based on their binding affinity.

-

Protocol:

-

A grid box is defined around the binding site of the protein.

-

Molecular docking is performed using software like AutoDock Vina or Glide.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the grid box.

-

A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

-

The top-ranked poses for each ligand are saved for further analysis.

-

Molecular Dynamics (MD) Simulations

-

Purpose: To study the dynamic behavior of the protein-ligand complex over time and to assess its stability.

-

Protocol:

-

The best-docked pose of the protein-ligand complex is selected as the starting structure for the MD simulation.

-

The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

The system is energy minimized to remove bad contacts.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

A production MD run is performed for a sufficient duration (e.g., 100 ns).

-

The trajectory of the simulation is saved for analysis.

-

Binding Free Energy Calculation

-

Purpose: To obtain a more accurate estimation of the binding affinity by considering the solvent effect and entropic contributions.

-

Protocol (MM/PBSA):

-

Snapshots are extracted from the stable part of the MD trajectory.

-

For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is the sum of the molecular mechanics (MM) energy, the polar solvation energy (PB), and the non-polar solvation energy (SA).

-

The final binding free energy is the average over all snapshots.

-

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the in silico workflow described above for a set of Chromane-3-carbothioamide derivatives.

Table 1: Molecular Docking and Binding Free Energy Results

| Compound ID | R-Group | Docking Score (kcal/mol) | ΔG_bind (MM/PBSA) (kcal/mol) |

| CHR-001 | -H | -7.8 | -25.6 ± 2.1 |

| CHR-002 | -F | -8.2 | -28.9 ± 1.8 |

| CHR-003 | -Cl | -8.5 | -32.4 ± 2.5 |

| CHR-004 | -CH3 | -8.1 | -27.1 ± 2.0 |

| CHR-005 | -OCH3 | -8.9 | -35.8 ± 2.3 |

Table 2: Analysis of Key Interactions from MD Simulations

| Compound ID | Interacting Residues (Akt) | Dominant Interaction Type | H-Bond Occupancy (%) |

| CHR-001 | Glu234, Asp292 | Hydrogen Bond | 65.2 |

| CHR-003 | Leu210, Val270 | Hydrophobic | N/A |

| CHR-005 | Glu234, Asn279, Asp292 | Hydrogen Bond, Hydrophobic | 88.5 (Asn279) |

Conclusion

The in silico modeling workflow presented in this guide provides a robust framework for the rational design and discovery of novel Chromane-3-carbothioamide derivatives as potential therapeutic agents. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of their activity, predict their potency, and prioritize compounds for synthesis and experimental validation. This computational approach significantly accelerates the drug discovery process, reduces costs, and increases the likelihood of identifying promising lead candidates.

Preliminary Cytotoxicity Screening of Chromane-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromane scaffold, a core structure in many natural products and synthetic molecules, is of significant interest in medicinal chemistry due to its wide range of biological activities. Chromane derivatives have demonstrated potential as anticancer, anti-inflammatory, and antioxidant agents. The incorporation of a carbothioamide group at the 3-position of the chromane ring introduces a functional group known for its own diverse pharmacological properties, including anticancer effects. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of chromane derivatives, with a focus on methodologies and data interpretation that can be applied to the novel compound, Chromane-3-carbothioamide. Due to the limited availability of specific data on Chromane-3-carbothioamide, this document leverages information from closely related chromane and chromone-3-carboxamide analogues to provide a foundational understanding for researchers.

Data Presentation: Cytotoxicity of Related Chromane and Chromone Derivatives

The following table summarizes the cytotoxic activity of various chromane and chromone derivatives against several human cancer cell lines. This data provides a comparative context for the potential efficacy of Chromane-3-carbothioamide.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | MTT | 42.0 ± 2.7[1] |

| MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6[1] | |

| Chroman-2,4-dione derivative 11 | MCF-7 (Breast Cancer) | MTT | 68.4 ± 3.9[1] |

| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | Not Specified | 40.9[2] |

| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | Not Specified | 41.1[2] |

| Chroman derivative 6i | MCF-7 (Breast Cancer) | Not Specified | 34.7[3] |

| Coumarin-3-carboxamide 14b | HepG2 (Liver Cancer) | Not Specified | 2.62–4.85[4] |

| HeLa (Cervical Cancer) | Not Specified | 0.39–0.75[4] | |

| Coumarin-3-carboxamide 14e | HepG2 (Liver Cancer) | Not Specified | 2.62–4.85[4] |

| HeLa (Cervical Cancer) | Not Specified | 0.39–0.75[4] |

Experimental Protocols

Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are based on standard laboratory practices and information from various research articles.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (Chromane-3-carbothioamide)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in an acidic environment.

Materials:

-

Trichloroacetic acid (TCA), 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After compound treatment, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[7]

-

Washing: Carefully remove the TCA and wash the plates four to five times with deionized water.[7][8] After the final wash, tap the plates on paper towels to remove excess water and allow them to air dry.[7]

-

Staining: Add 60 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.[7] Allow the plates to air dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[7][8] Shake the plate for at least 10 minutes.

-

Absorbance Measurement: Read the optical density at 565 nm with a microplate reader.[9]

-

Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated for Chromane-3-carbothioamide based on the activity of related compounds.

Caption: General workflow for in vitro cytotoxicity screening.

Caption: Potential mechanism of action via SIRT2 inhibition.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the cytotoxic effects of some chlorinated substituted 2-amino-3-carbonitrile chromene derivatives on 3T3 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. labprep.video [labprep.video]

- 8. labunlimited.co.uk [labunlimited.co.uk]

- 9. youtube.com [youtube.com]

Spectroscopic Profiling of Chromane-3-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Chromane-3-carbothioamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes predicted data based on the well-established spectroscopic behaviors of its core functional groups: the chromane scaffold and the thioamide moiety. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of Chromane-3-carbothioamide and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of Chromane-3-carbothioamide. These predictions are derived from analogous structures and known spectroscopic principles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (axial) | ~ 4.2 - 4.4 | dd | ~11, ~6 |

| H-2 (equatorial) | ~ 4.0 - 4.2 | dd | ~11, ~4 |

| H-3 | ~ 3.5 - 3.7 | m | - |

| H-4 (axial) | ~ 2.9 - 3.1 | dd | ~17, ~6 |

| H-4 (equatorial) | ~ 2.7 - 2.9 | dd | ~17, ~4 |

| H-5 | ~ 7.1 - 7.3 | d | ~8 |

| H-6 | ~ 6.8 - 7.0 | t | ~7.5 |

| H-7 | ~ 6.8 - 7.0 | t | ~7.5 |

| H-8 | ~ 6.7 - 6.9 | d | ~8 |

| -CSNH₂ | ~ 7.5 - 8.5 | br s (2H) | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~ 65 - 70 |

| C-3 | ~ 40 - 45 |

| C-4 | ~ 25 - 30 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 128 - 132 |

| C-6 | ~ 120 - 125 |

| C-7 | ~ 120 - 125 |

| C-8 | ~ 115 - 120 |

| C-8a | ~ 150 - 155 |

| C=S | ~ 195 - 205 |

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3400 - 3200 | Medium | Two bands expected for the primary thioamide. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | |

| N-H bend | ~ 1620 | Medium | Thioamide II band. |

| C-N stretch | ~ 1400 | Medium-Strong | Thioamide III band. |

| C-O stretch (ether) | 1260 - 1200 | Strong | |

| C=S stretch | 800 - 600 | Medium | Often coupled with other vibrations.[1] |

Predicted Mass Spectrometry Fragmentation

| m/z | Ion Structure | Fragmentation Pathway |

| [M]+• | C₁₀H₁₁NOS+• | Molecular Ion |

| [M - H₂S]+• | C₁₀H₉NO+• | Loss of hydrogen sulfide from the thioamide. |

| [M - CSNH₂]+ | C₉H₉O+ | Cleavage of the carbothioamide group. |

| Varies | Chromane fragments | Retro-Diels-Alder reaction of the chromane ring.[2][3] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Chromane-3-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Chromane-3-carbothioamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations